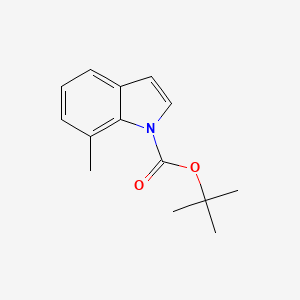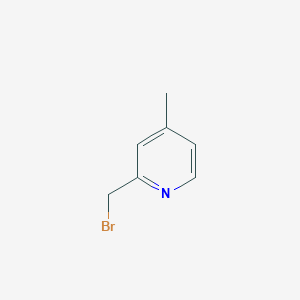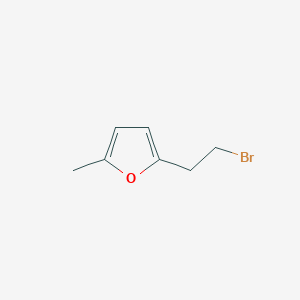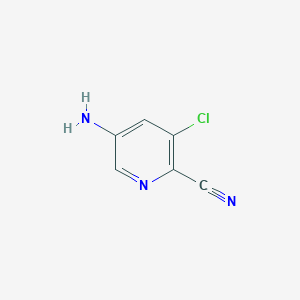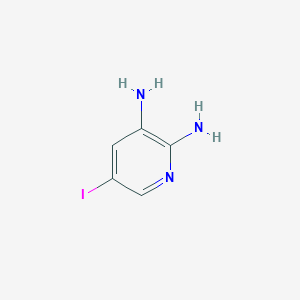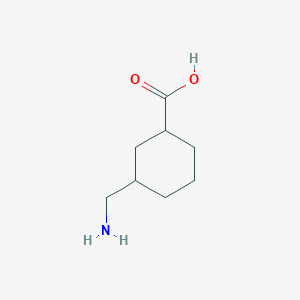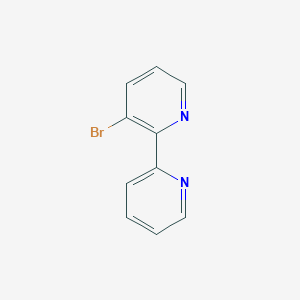
双(4-氟苄基)胺盐酸盐
描述
Synthesis Analysis
The synthesis of fluoro-substituted aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of novel fluorinated bis(ether amine) monomers in papers and . These monomers are synthesized through reactions with 2-chloro-5-nitrobenzotrifluoride and dihydroxynaphthalene derivatives, followed by catalytic reduction. Similarly, the synthesis of bis(amine anhydride)s in paper involves palladium-catalyzed amination reactions. These methods could potentially be adapted for the synthesis of Bis-(4-fluoro-benzyl)-amine hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluoro-substituted compounds is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For instance, the X-ray structures of anhydride monomers in paper and the crystal and molecular structures of various sulfur-nitrogen compounds in paper provide insights into how fluorine substituents can affect molecular geometry and electron distribution. These structural analyses are crucial for understanding the reactivity and physical properties of such compounds.
Chemical Reactions Analysis
Fluoro-substituted aromatic compounds participate in a variety of chemical reactions. For example, the dehydrative amidation between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid is discussed in paper . This reaction is influenced by the ortho-substituent on the phenylboronic acid, which prevents coordination of amines to the boron atom, thus accelerating the reaction. Such reactivity could be relevant when considering the chemical reactions of Bis-(4-fluoro-benzyl)-amine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted aromatic compounds are often characterized by high thermal stability, low moisture absorption, and good solubility in organic solvents, as seen in the polyimides derived from various bis(ether amine) monomers in papers , , and . These properties are attributed to the presence of fluorine atoms and aromatic rings in the molecular structure. The dielectric constants, glass transition temperatures, and UV-visible absorption cutoff wavelengths are also important physical properties discussed in these papers, which could be relevant to Bis-(4-fluoro-benzyl)-amine hydrochloride.
科学研究应用
增强胺亲核性
一种应用涉及使用双(4-氟苄基)胺盐酸盐来增强胺亲核性。一项研究表明,一种能够与苄胺结合的双(氧化膦)主体可以增加 4-氟苄胺向 N-苯基马来酰亚胺的加成速率,用苄胺亲核性的增强对此进行合理化 (Ashton 等,2000).
可溶性氟聚酰亚胺的开发
另一个重要的应用是可溶性氟聚酰亚胺的开发,这是通过使含氟芳香族二胺(如双(4-氟苄基)胺盐酸盐)与芳香二酸酐反应来实现的。这些材料表现出优异的热稳定性、低吸湿性和高湿热稳定性,使其适用于高性能应用 (K. Xie 等,2001).
用于 OLED 的多功能材料的合成
在有机电子领域,双(4-氟苄基)胺盐酸盐已被用于构建用于高性能有机发光二极管 (OLED) 的多功能材料。这些材料具有高度扭曲的四面体构象,从而提高了溶解性和化学混溶性,这对溶液可加工蓝色磷光 OLED 的开发至关重要 (Shanghui Ye 等,2010).
新型芳香族聚酰亚胺的合成
该化合物还被用于合成新型芳香族聚酰亚胺,这些聚酰亚胺衍生自双(醚胺)单体,并显示出优异的有机溶解性、光学透明性和热稳定性。此类聚酰亚胺可用于各种应用,包括柔性电子和高性能涂层 (Shujiang Zhang 等,2010).
抗菌和抗癌活性
双(4-氟苄基)胺盐酸盐衍生物已被探索其潜在的抗菌和抗癌活性。由 2-氨基苯并噻唑制备的新型氟 1,2,3-三唑标记氨基双(苯并噻唑)衍生物在针对各种人类癌细胞系的抗菌和细胞毒活性筛选中显示出有希望的结果,表明这些化合物在医学和药物研究中的潜力 (R. Kumbhare 等,2014).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N.ClH/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12;/h1-8,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBHCCOIATEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-fluoro-benzyl)-amine hydrochloride | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

